molecular formula C10H13ClN2OS B2561538 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide CAS No. 2411297-11-3

2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide

Cat. No.: B2561538
CAS No.: 2411297-11-3
M. Wt: 244.74
InChI Key: NYPKHACQUQBLAV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide is a synthetic organic compound that features a thiazole ring, a cyclopropyl group, and a chloro-substituted propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Propanamide Moiety: The final step involves the reaction of the thiazole derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating biological pathways.

    Pathway Modulation: It can influence various biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]propanamide: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Chloro-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]propanamide: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS/c1-6(11)10(14)12-4-9-13-8(5-15-9)7-2-3-7/h5-7H,2-4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPKHACQUQBLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=CS1)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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